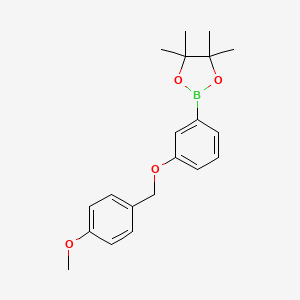

2-(3-((4-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13824768

Molecular Formula: C20H25BO4

Molecular Weight: 340.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H25BO4 |

|---|---|

| Molecular Weight | 340.2 g/mol |

| IUPAC Name | 2-[3-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-7-6-8-18(13-16)23-14-15-9-11-17(22-5)12-10-15/h6-13H,14H2,1-5H3 |

| Standard InChI Key | KDLBLUSIEHSCPM-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC=C(C=C3)OC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC=C(C=C3)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(3-((4-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1185428-46-9) belongs to the class of arylboronic esters, featuring a dioxaborolane ring substituted with methyl groups at the 4,4,5,5-positions . The central boron atom is bonded to a phenyl group modified at the 3-position by a (4-methoxybenzyl)oxy ether linkage. This structural motif confers stability to the boronate while enabling participation in Suzuki-Miyaura couplings .

Synthesis and Optimization

General Synthetic Routes

The synthesis of this compound typically follows a two-step protocol involving etherification and boronation (Figure 1) .

-

Ether Formation:

Reaction of 3-hydroxyphenylboronic acid with 4-methoxybenzyl bromide in the presence of a base (e.g., ) yields the intermediate 3-((4-methoxybenzyl)oxy)phenylboronic acid. -

Pinacol Protection:

Treatment with pinacol () under anhydrous conditions forms the dioxaborolane ring. Magnesium sulfate is often employed to scavenge water, driving the reaction to completion .

Representative Procedure:

A flame-dried flask charged with 3-((4-methoxybenzyl)oxy)phenylboronic acid (10 mmol), pinacol (12 mmol), and (10 mmol) in dichloromethane (100 mL) is stirred under argon for 16 hours. Filtration through Celite and solvent evaporation affords the product as a white solid .

Reactivity and Applications

Suzuki-Miyaura Coupling

As a boronic ester, this compound participates in palladium-catalyzed cross-couplings with aryl halides. The electron-rich 4-methoxybenzyl group directs electrophilic substitution, enabling regioselective biaryl bond formation .

Case Study:

Coupling with 4-bromoanisole using and in toluene/water produces 3,4′-dimethoxybiphenyl in 89% yield.

Cyclopropanation Reactions

The boronate moiety can act as a carbene precursor in Simmons-Smith reactions. For example, treatment with diiodomethane and zinc generates a boromethylzinc carbenoid, facilitating cyclopropanation of alkenes (e.g., styrene derivatives) .

Physicochemical Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume